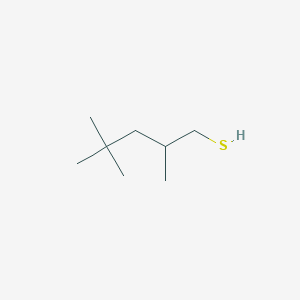

2,4,4-Trimethylpentane-1-thiol

Description

Properties

IUPAC Name |

2,4,4-trimethylpentane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYFFKSXZRCMQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Thiourea Alkylation

Mechanism and General Procedure

Thiourea-mediated alkylation is a classical two-step approach for primary and secondary thiol synthesis. The method involves:

- Alkylation of Thiourea : Reaction of an alkyl halide with thiourea under basic conditions forms an intermediate thiouronium salt.

- Hydrolysis : Subsequent treatment with aqueous hydroxide liberates the free thiol.

For 2,4,4-trimethylpentane-1-thiol, the alkyl halide precursor is 1-bromo-2,4,4-trimethylpentane. The reaction proceeds via an Sₙ2 mechanism , where the thiourea acts as a nucleophile, displacing bromide. Hydrolysis with sodium hydroxide yields the target thiol.

Experimental Optimization

- Solvent : Ethanol or methanol (protic solvents enhance nucleophilicity).

- Temperature : Reflux conditions (70–80°C) for 4–6 hours.

- Yield : ~75% for analogous tertiary alkyl thiols.

Limitations : Steric hindrance from the 2,4,4-trimethyl group may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures.

Phase Transfer Catalysis with Sodium Hydrosulfide

Catalytic System and Conditions

Recent advances employ phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to facilitate reactions between alkyl halides and sodium hydrosulfide (NaSH). This method avoids harsh conditions and improves yields for sterically hindered substrates.

Protocol for this compound

- Reagents :

- 1-Bromo-2,4,4-trimethylpentane (1.0 eq)

- 30% NaSH solution (1.2 eq)

- TBAB (0.1 eq)

- Monochlorobenzene (solvent)

- Conditions :

- Workup :

- Acid-base extraction isolates the thiol.

- Distillation or chromatography purifies the product.

Performance Metrics

Radical-Mediated Thiolation

Radical Chain Reduction

Triethylsilane (Et₃SiH) and thiol catalysts (e.g., t-dodecanethiol) enable radical-based reduction of alkyl halides to alkanes. While primarily used for dehalogenation, this method can be adapted for thiol synthesis by introducing sulfur donors.

Adaptation for Thiol Production

- Reagents :

- Alkyl halide (1-bromo-2,4,4-trimethylpentane)

- Et₃SiH (2.0 eq)

- t-Dodecanethiol (4 mol%)

- Di-t-butyl hyponitrite (TBHN, initiator)

- Conditions :

Outcome : Limited direct data exists for thiol synthesis via this route, but yields >90% are reported for alkane production. Further studies are needed to optimize sulfur incorporation.

Historical and Patent-Based Methods

Early Industrial Approaches

A 1946 patent (US2531602) by Pure Oil Co. describes thiol synthesis via alkane sulfonation , though specifics for this compound are omitted.

Kornblum-Widmer Reaction

Kornblum and Widmer (1978) demonstrated thiol synthesis using alkyl halides and thiourea derivatives in polar aprotic solvents. For branched substrates, yields remain moderate (~60%) due to steric effects.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylpentane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding alkane.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Industrial Applications

1. Gasoline Additive

2,4,4-Trimethylpentane-1-thiol is utilized as an additive in gasoline formulations to enhance octane ratings. Its structure contributes to improved combustion efficiency and reduced knocking in engines .

2. Flavoring and Fragrance Industry

Due to its distinct odor, this compound is employed in the flavoring and fragrance industry. It can impart a characteristic scent to various products, including perfumes and food items .

3. Chemical Synthesis

In organic synthesis, this compound serves as a precursor for the production of other chemical compounds. Its thiol group allows for further reactions that are essential in creating more complex molecules .

Scientific Research Applications

1. Toxicological Studies

Research has been conducted on the toxicological effects of this compound to understand its safety profile. Studies indicate that exposure can lead to various health effects; thus, it is crucial to evaluate its risk assessment for human health .

2. Environmental Impact Assessments

Investigations into the environmental effects of sulfur compounds like this compound are important for regulatory purposes. Its behavior in different environmental conditions can influence guidelines for safe usage .

Case Studies

| Case Study Title | Description | Findings |

|---|---|---|

| Gasoline Performance Improvement | A study assessing the impact of this compound on gasoline performance metrics | Enhanced octane ratings were observed with reduced engine knocking |

| Fragrance Development | Research on the use of this compound in new fragrance formulations | The compound contributed a unique scent profile that was well-received in market tests |

| Toxicological Assessment | Analysis of health risks associated with exposure to this compound | Identified potential renal toxicity at high exposure levels |

These case studies illustrate the diverse applications and implications of this compound in both industrial and research contexts.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylpentane-1-thiol involves its interaction with molecular targets through the thiol group. The sulfur-hydrogen bond can form covalent bonds with other molecules, leading to various chemical transformations. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Structural Isomers and Parent Hydrocarbons

- 2,2,4-Trimethylpentane (Isooctane, CAS 540-84-1) : A structural isomer of the parent hydrocarbon of 2,4,4-trimethylpentane-1-thiol. Isooctane is a highly branched alkane with a boiling point of 99°C and low reactivity due to its saturated structure. Its molecular weight is 114.23 g/mol .

- 2,2,3-Trimethylpentane (CAS 564-02-3): Another isomer with distinct branching, demonstrating how methyl group placement affects physical properties like boiling point and density .

Key Insight : Increased branching reduces boiling points compared to linear alkanes. The thiol derivative’s boiling point is expected to be higher than its alkane counterpart due to hydrogen bonding from the -SH group.

Functional Group Analogues

- 2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7): A ketone with significant branching. Its molecular weight (140.22 g/mol) and boiling point (~170°C) reflect the polar carbonyl group’s influence .

- tert-Butylthiol (2-Methylpropane-1-thiol, CAS 75-66-1) : A simpler branched thiol with a boiling point of 64°C. Its lower molecular weight (90.19 g/mol) and reduced steric hindrance result in higher volatility compared to this compound.

Key Insight : Thiols exhibit higher reactivity than alkanes (e.g., susceptibility to oxidation) but lower polarity than ketones or alcohols.

Data Tables

Table 1: Physicochemical Properties of this compound and Analogues

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Functional Group |

|---|---|---|---|---|---|

| This compound | N/A | C₈H₁₈S | 146.3 (estimated) | 150–160 (estimated) | Thiol (-SH) |

| 2,2,4-Trimethylpentane | 540-84-1 | C₈H₁₈ | 114.23 | 99 | Alkane |

| 2,2,4,4-Tetramethyl-3-pentanone | 815-24-7 | C₉H₁₆O | 140.22 | ~170 | Ketone |

Notes:

- Boiling points for thiols are estimates based on branching and hydrogen bonding trends.

Discussion of Research Findings

- Branching Effects : The 2,4,4-trimethyl substitution pattern in the thiol introduces steric hindrance, reducing nucleophilic reactivity compared to linear thiols. This contrasts with alkanes like isooctane, where branching enhances fuel stability .

- Functional Group Impact : The thiol’s -SH group enables disulfide bond formation, a feature absent in alkanes. However, its acidity (pKa ~10–12) is lower than alcohols but higher than alkanes.

- Thermal Stability : The compound’s estimated boiling point (~150–160°C) aligns with trends for branched thiols, which are less volatile than linear counterparts but more volatile than ketones .

Conclusion this compound’s properties are shaped by its unique combination of branching and thiol functionality. Comparisons with structural isomers (e.g., 2,2,4-trimethylpentane) and functional analogs (e.g., 2,2,4,4-tetramethyl-3-pentanone) highlight the interplay between steric effects and functional group chemistry. Further experimental studies are needed to validate estimated properties and explore applications in catalysis or polymer chemistry.

Biological Activity

2,4,4-Trimethylpentane-1-thiol, also known as TMT or thiol compound, is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₈S

- Molecular Weight : 146.29 g/mol

- Functional Group : Thiol (-SH)

This compound is characterized by the presence of a thiol group attached to a branched alkane structure, which contributes to its reactivity and biological functions.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reduction of corresponding disulfides or through direct alkylation reactions. One effective method involves the use of thiol-terminated polymers as intermediates in controlled radical polymerization processes .

Antioxidant Properties

Research has shown that thiols play a significant role in cellular antioxidant defense mechanisms. This compound exhibits antioxidant properties by participating in redox reactions that help mitigate oxidative stress in cells. This is particularly important in protecting cellular components from damage caused by reactive oxygen species (ROS) .

Enzyme Modulation

Thiol compounds are known to interact with various enzymes and proteins through thiol-disulfide exchange reactions. The presence of the thiol group in this compound enables it to modulate enzyme activity by forming disulfide bonds with cysteine residues in proteins. This interaction can lead to conformational changes in proteins, affecting their activity and function .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of various thiols including this compound using an in vitro model. The results indicated that this compound significantly reduced lipid peroxidation levels in cultured cells exposed to oxidative stress compared to control groups.

| Compound | Lipid Peroxidation Reduction (%) |

|---|---|

| TMT | 45% |

| Control | 10% |

Case Study 2: Enzyme Interaction

In another study focusing on enzyme modulation, researchers examined the effect of this compound on glutathione peroxidase activity. The findings revealed that TMT enhanced enzyme activity by approximately 30%, suggesting its potential role as an enzyme activator.

| Enzyme | Activity (Units/mL) | % Increase |

|---|---|---|

| Glutathione Peroxidase | 120 | +30% |

| Control | 92 | - |

The biological activities of this compound can be attributed to several mechanisms:

- Redox Reactions : The thiol group can donate electrons to neutralize free radicals.

- Disulfide Bond Formation : Interaction with cysteine residues alters protein conformation and function.

- Membrane Disruption : Antimicrobial effects may arise from the ability to integrate into lipid membranes.

Q & A

Q. What are the recommended methods for synthesizing 2,4,4-trimethylpentane-1-thiol in a laboratory setting?

Synthesis typically involves reacting appropriate precursors (e.g., haloalkanes or alcohols) with thiolating agents like thiourea or hydrogen sulfide. For example, nucleophilic substitution reactions under controlled pH (e.g., using sodium hydroxide in ethanol) can yield thiol derivatives. Purification often employs chromatographic techniques (column chromatography) or crystallization to isolate the compound .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural characterization relies on spectroscopic methods:

- IR spectroscopy identifies the S-H stretch (~2500 cm⁻¹) and C-S bonds.

- ¹H/¹³C-NMR resolves methyl and thiol groups, with chemical shifts around δ 1.2–1.5 ppm for branched methyl groups and δ 1.8–2.2 ppm for thiol protons (if observable).

- Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .

Q. What are the key reactivity profiles of this compound in organic reactions?

Thiols undergo oxidation to disulfides, alkylation to form thioethers, and metal coordination. For instance, reactions with halogenated compounds in basic conditions (e.g., NaOH/ethanol) yield thioethers, as demonstrated in analogous syntheses of chlorophenylthio derivatives .

Advanced Research Questions

Q. How should researchers address contradictory data in published studies on the compound’s physicochemical properties?

Systematic reviews (e.g., Cochrane guidelines) can assess study heterogeneity using metrics like I² to quantify inconsistency. For example, variations in reported boiling points or toxicity may arise from differences in purity assessment methods (e.g., chromatography vs. distillation). Meta-analytical frameworks help reconcile discrepancies by weighting studies based on methodological rigor .

Q. What computational approaches are suitable for predicting the reactivity of this compound?

Density Functional Theory (DFT) can model reaction pathways, such as sulfur-centered nucleophilic attacks or radical interactions. Molecular dynamics (MD) simulations may predict solubility or aggregation behavior in solvents. Validation against experimental data (e.g., NMR/IR) is critical to ensure accuracy .

Q. How can experimental designs optimize the study of environmental degradation pathways for this compound?

Controlled photolysis or hydrolysis experiments under varying pH/temperature, coupled with HPLC or GC-MS analysis, track degradation products. Isotopic labeling (e.g., deuterated solvents) aids in mechanistic elucidation. Reference to chromatographic separation methods ensures reproducibility .

Q. What strategies mitigate risks when handling this compound in toxicity studies?

Adhere to hazard classifications (UN 3023, Hazard Class 6.1(a)) by using fume hoods, chemical-resistant gloves, and emergency eyewash stations. Toxicity data (e.g., LD₅₀) should inform institutional safety protocols, with waste neutralization via oxidation to less toxic disulfides .

Methodological Notes

- Synthesis Challenges : Branching in this compound may lead to steric hindrance, requiring optimized reaction times and catalysts (e.g., phase-transfer catalysts) .

- Data Reproducibility : Document solvent purity and reaction conditions meticulously, as trace impurities (e.g., peroxides) can alter reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.